Methyl 4-(2-((2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)amino)-2-oxoacetamido)benzoate
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Overview
Description
The compound seems to be a complex organic molecule that contains a benzofuran moiety. Benzofuran is a heterocyclic compound, also known as a fused ring system, which consists of a benzene ring fused to a furan ring .
Molecular Structure Analysis
The molecular structure of the compound seems to be complex with multiple functional groups. The presence of a benzofuran moiety indicates that the compound might have interesting chemical and physical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact molecular structure. Without more specific information, it’s difficult to provide a detailed analysis .
Scientific Research Applications
Bioactive Compounds Research
- Methyl 4-(2-((2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)amino)-2-oxoacetamido)benzoate has been studied as part of bioactive compounds isolated from mushrooms, which exhibited growth regulatory activities and inhibition of mycelial growth in certain species (Ridwan et al., 2017).
Chemical Synthesis and Organic Chemistry
- The compound is relevant in the field of organic chemistry, particularly in the synthesis of dihydrobenzofuran and benzo[1,4]oxazine derivatives through palladium-catalyzed oxidative aminocarbonylation-cyclization (Gabriele et al., 2006).
- It has been involved in the synthesis of Pyrimido[1,2‐a]benzimidazoles, indicating its utility in the creation of complex organic molecules (Troxler & Weber, 1974).
Aromatic Acid Degradation
- The compound plays a role in the degradation pathways of aromatic acids in bacteria, such as Pseudomonas putida (Cowles, Nichols, & Harwood, 2000).
Antioxidant Research
- Its derivatives have been explored for antioxidant activities, highlighting its potential in mitigating oxidative stress (Yüksek et al., 2015).
Pharmacology and Medicinal Chemistry
- The compound is of interest in pharmacology, particularly in relation to its interaction with human skin and potential implications for drug delivery systems (Lobemeier et al., 1996).
- It has been studied in the context of food and living organisms, specifically looking at methylglyoxal formation and its biological effects (Nemet, Varga-Defterdarović, & Turk, 2006).
Enzymatic Studies
- Enzymatic studies have focused on its interaction with specific enzymes, contributing to the understanding of biochemical pathways and enzymatic reactions (Biegert, Altenschmidt, Eckerskorn, & Fuchs, 1993).
Future Directions
Mechanism of Action
Target of Action
Benzofuran derivatives have been shown to exhibit a variety of biological activities . They have been found to be active against several bacterial and fungal strains . They have also been shown to be kinase inhibitors .
Biochemical Pathways
Benzofuran derivatives have been found to activate nerve growth factor and have anti-inflammatory , antioxidant properties , and anticancer activity .
Result of Action
Benzofuran derivatives have been shown to have antimicrobial activity and cytotoxicity .
Properties
IUPAC Name |
methyl 4-[[2-[[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]amino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6/c1-27-20(26)12-2-5-15(6-3-12)22-19(25)18(24)21-11-16(23)13-4-7-17-14(10-13)8-9-28-17/h2-7,10,16,23H,8-9,11H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDXTVJNYVCKNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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